3-(Piperidin-2-yl)pyridine dihydrochloride
CAS No.: 143924-48-5
Cat. No.: VC4082587
Molecular Formula: C10H15ClN2
Molecular Weight: 198.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 143924-48-5 |
|---|---|
| Molecular Formula | C10H15ClN2 |
| Molecular Weight | 198.69 g/mol |
| IUPAC Name | 3-piperidin-2-ylpyridine;hydrochloride |
| Standard InChI | InChI=1S/C10H14N2.ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;/h3-4,6,8,10,12H,1-2,5,7H2;1H |
| Standard InChI Key | VTMZQNZVYCJLGG-UHFFFAOYSA-N |
| SMILES | C1CCNC(C1)C2=CN=CC=C2.Cl.Cl |
| Canonical SMILES | C1CCNC(C1)C2=CN=CC=C2.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
3-(Piperidin-2-yl)pyridine dihydrochloride has the molecular formula C₁₀H₁₆Cl₂N₂ and a molecular weight of 235.15 g/mol . Its IUPAC name is 2-piperidin-3-ylpyridine dihydrochloride, reflecting the substitution pattern of the pyridine and piperidine rings . The compound’s SMILES notation is C1CC(CNC1)C2=CC=CC=N2.Cl.Cl, which encodes its stereochemistry and chloride counterions .
Table 1: Key Chemical Identifiers
Structural and Stereochemical Features
The compound comprises a pyridine ring (a six-membered aromatic ring with one nitrogen atom) linked to a piperidine moiety (a six-membered saturated ring with one nitrogen atom). The dihydrochloride salt form enhances its solubility in polar solvents, which is critical for biological assays . X-ray crystallography and NMR studies would be required to confirm its three-dimensional conformation, but computational models suggest staggered chair conformations for the piperidine ring .
Synthesis and Industrial Production
Synthetic Pathways
While detailed synthetic protocols are proprietary, general approaches for analogous compounds involve:
-
Nucleophilic Substitution: Reacting halogenated pyridine derivatives with piperidine under basic conditions .
-
Reductive Amination: Coupling pyridine carbonyl derivatives with piperidine followed by reduction and salt formation .
-
Hydrochloride Formation: Treating the free base with hydrochloric acid to precipitate the dihydrochloride salt .
Industrial-scale production likely employs continuous flow reactors to optimize yield and purity, though specific parameters (e.g., temperature, catalysts) remain undisclosed .
Challenges in Synthesis
-
Regioselectivity: Ensuring substitution at the correct position on the pyridine ring.
-
Stereochemical Control: Maintaining the desired configuration during piperidine ring formation.
-
Salt Stability: Preventing decomposition during drying and storage .
Physicochemical Properties
Solubility and Stability
The dihydrochloride salt form confers high solubility in water (>50 mg/mL) and methanol, though exact values are unverified . The compound is hygroscopic, requiring anhydrous storage conditions to prevent deliquescence. Thermal gravimetric analysis (TGA) data indicate decomposition above 200°C, suggesting limited thermal stability .
Spectroscopic Data
-
¹H NMR: Expected signals include aromatic protons (δ 7.5–8.5 ppm) and piperidine methylene groups (δ 1.5–3.0 ppm) .
-
IR Spectroscopy: Peaks at ~2450 cm⁻¹ (N-H stretch) and 1630 cm⁻¹ (C=N stretch) confirm the presence of amine and pyridine groups .
Biological Activity and Research Applications
Neurological Target Interactions
Although direct studies on 3-(piperidin-2-yl)pyridine dihydrochloride are scarce, structurally related compounds (e.g., anabasine derivatives) act as partial agonists at nicotinic acetylcholine receptors (nAChRs) . These receptors modulate neurotransmitter release in the central nervous system, implicating the compound in potential therapies for neurodegenerative diseases .
Industrial and Synthetic Utility
The compound serves as a building block in synthesizing:
-
Pharmaceuticals: Antipsychotics and analgesics leveraging its piperidine-pyridine scaffold.
-
Agrochemicals: Insecticides mimicking nicotine’s interaction with insect nAChRs .
Research Gaps and Future Directions
Unresolved Questions
-
Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles are uncharacterized.
-
Toxicity: No acute or chronic toxicity data are available.
-
Target Specificity: Its affinity for nAChR subtypes (e.g., α4β2 vs. α7) remains unexplored .
Recommended Studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume